![molecular formula C6H11ClF2N2O B2708667 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride CAS No. 2460757-14-4](/img/structure/B2708667.png)
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride
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Overview
Description
“2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2460757-14-4 . It has a molecular weight of 200.62 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4,4-difluoropyrrolidin-2-yl)acetamide hydrochloride . The InChI Code is 1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 200.62 .Scientific Research Applications
Facile Synthesis of N-Difluoromethyl-2-Pyridone Derivatives
A novel method for synthesizing N-difluoromethyl-2-pyridones from N-(Pyridin-2-yl)acetamide derivatives has been described. This process utilizes sodium chlorodifluoroacetate for difluoromethylation, followed by in situ hydrolysis to yield N-difluoromethyl-2-pyridones. This methodology highlights a one-pot synthesis approach providing moderate to good yields, demonstrating the versatility of difluorinated precursors in synthesizing heterocyclic compounds (Ando, Wada, & Sato, 2006).
Electrophilic Fluorinating Agents
Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], developed through direct fluorination, serves as a selective electrophilic fluorinating agent. It demonstrates the ability to fluorinate various substrates under mild conditions, showcasing its potential in introducing fluorine atoms into organic molecules for further functionalization and exploration of their biological applications (Banks, Besheesh, & Tsiliopoulos, 1996).
New Metal Complexes with N2S2 Tetradentate Ligands
Research on the synthesis of new tetradentate ligands and their metal complexes provides insight into the structural and spectral characterization of these compounds. The study explores the formation of monomeric complexes with diverse metal ions, revealing their octahedral, square planar, and tetrahedral geometries. This research contributes to the understanding of ligand-metal interactions and their potential applications in catalysis and materials science (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Discovery of an ACAT-1 Inhibitor
The identification of 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 highlights the role of difluorinated and pyrrolidinyl compounds in drug discovery. This compound exhibits significant selectivity and solubility, underscoring the importance of structural modifications in enhancing drug properties (Shibuya et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKFVVSRMUEWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride |
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